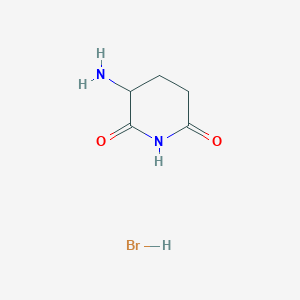

3-Aminopiperidine-2,6-dione hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Aminopiperidine-2,6-dione hydrobromide is an organic compound with the CAS Number: 90802-45-2 . It has a molecular weight of 209.04 and its molecular formula is C5H9BrN2O2 . It is a solid substance and is used as a raw material for the preparation of the antineoplastic agent pomalidomide .

Synthesis Analysis

The synthesis of 3-Aminopiperidine-2,6-dione hydrobromide has been studied in the context of microbial blue pigment indigoidine . The synthetic procedure starts from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride via a 3 step reaction resulting in a total yield of 65% .Molecular Structure Analysis

The InChI code of 3-Aminopiperidine-2,6-dione hydrobromide is 1S/C5H8N2O2.BrH/c6-3-1-2-4 (8)7-5 (3)9;/h3H,1-2,6H2, (H,7,8,9);1H .Chemical Reactions Analysis

In the biosynthesis of microbial blue pigment indigoidine, the L-glutamine tethered to the indigoidine assembly line is first offloaded and cyclized by the thioesterase domain to form (S)‐2, which is then dehydrogenated by the oxidation (Ox) domain and finally dimerized to yield 3 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Thalidomide Analogs Synthesis

3-Aminopiperidine-2,6-dione hydrobromide serves as a key intermediate in the synthesis of thalidomide and its analogs . Thalidomide, once used for morning sickness, was later banned due to severe side effects but has found new life as a treatment for multiple myeloma and certain inflammatory disorders. The compound’s role in creating enantiomerically pure versions of thalidomide analogs is crucial for developing safer pharmaceuticals with fewer side effects.

Organic Chemistry: Piperidine Derivatives

In organic chemistry, this compound is involved in the synthesis of various piperidine derivatives . Piperidines are significant in drug design and are present in many pharmaceuticals. The development of new synthetic routes for piperidine derivatives, including those involving 3-Aminopiperidine-2,6-dione hydrobromide, is an active area of research due to their importance in medicinal chemistry.

Biochemistry: Biocatalysis

The compound is used in biochemical studies as a biocatalyst for producing enantiomerically pure substances . It is particularly noted for its role in the biosynthesis of microbial blue pigment indigoidine, which has applications in synthetic biology.

Pharmacology: Drug Development

3-Aminopiperidine-2,6-dione hydrobromide is significant in pharmacology for the development of drugs containing the piperidine moiety . Its role in the synthesis of compounds with potential pharmacological activities makes it a valuable asset in drug discovery and development processes.

Environmental Studies: Microbial Products

Research involving 3-Aminopiperidine-2,6-dione hydrobromide also extends to environmental studies, particularly in the investigation of microbial natural products . These studies provide insights into the production of valuable chemicals through biocatalysis, contributing to sustainable environmental practices.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-Aminopiperidine-2,6-dione hydrobromide are not mentioned in the search results, it is noted that it can be used as an organic synthetic raw material and is particularly useful in the production of the antineoplastic agent pomalidomide . This suggests potential applications in pharmaceutical research and development.

Wirkmechanismus

Target of Action

The primary target of 3-Aminopiperidine-2,6-dione hydrobromide is Cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as Cereblon E3 ligase modulators . These drugs adjust immune responses and contain an imide group .

Biochemical Pathways

The compound is involved in the biosynthesis of microbial blue pigment indigoidine . It is a biosynthetic intermediate in this process .

Result of Action

The compound, being a biosynthetic intermediate of microbial blue pigment indigoidine, plays a crucial role in the production of this pigment . It is also a pharmacophore of thalidomide and its analog drugs, which have anti-tumor effects .

Eigenschaften

IUPAC Name |

3-aminopiperidine-2,6-dione;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.BrH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGRLXLAQOHQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopiperidine-2,6-dione hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole](/img/structure/B2860910.png)

![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860914.png)

![2-[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2860918.png)

![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2860919.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2860920.png)

![(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860921.png)

![Methyl 4-[(diphenylcarbamoyl)amino]benzoate](/img/structure/B2860924.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2860925.png)